5'-Thymidylic acid
Overview
Description
Thymidine monophosphate, also known as thymidylic acid or deoxythymidine monophosphate, is a nucleotide that serves as a monomer in DNA. It is an ester of phosphoric acid with the nucleoside thymidine. Thymidine monophosphate consists of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound plays a crucial role in the synthesis and repair of DNA, making it essential for cellular growth and replication.
Mechanism of Action
Target of Action
Thymidine-5’-phosphate, also known as deoxythymidine monophosphate (dTMP), primarily targets several enzymes in the cell. These include Thymidylate kinase, Thymidylate synthase, and DNA topoisomerase 1 . These enzymes play crucial roles in DNA synthesis and cellular growth .
Mode of Action
Thymidine-5’-phosphate interacts with its targets by serving as a substrate. For instance, in the presence of Thymidylate kinase, Thymidine-5’-phosphate is converted to Thymidine-5’-diphosphate . This conversion is an essential step in the synthesis of Thymidine-5’-triphosphate, which is a critical component of DNA .
Biochemical Pathways
Thymidine-5’-phosphate plays a significant role in the de novo synthesis of pyrimidines, which are essential components of nucleic acids . It is also involved in the salvage pathway, which recycles pyrimidines from degraded DNA to be reused in new DNA synthesis .
Pharmacokinetics
It is known that thymidine-5’-phosphate is a small molecule, which suggests it may be readily absorbed and distributed within the body .
Result of Action
The primary result of Thymidine-5’-phosphate action is the production of Thymidine-5’-triphosphate, a necessary component for DNA synthesis . This process is crucial for cellular growth and replication. Additionally, Thymidine-5’-phosphate’s interaction with various enzymes can influence DNA structure and function .
Action Environment
The action of Thymidine-5’-phosphate can be influenced by various environmental factors. For instance, the availability of other substrates and enzymes can affect the rate at which Thymidine-5’-phosphate is converted into other compounds. Additionally, factors such as pH and temperature can impact the stability and efficacy of Thymidine-5’-phosphate .
Biochemical Analysis
Biochemical Properties
Thymidine-5’-phosphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine, converting it into thymidine diphosphate . This reaction is a key step in the salvage pathway of DNA synthesis .
Cellular Effects
Thymidine-5’-phosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and repair, influencing cell function significantly . It impacts cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for DNA replication .
Molecular Mechanism
The molecular mechanism of Thymidine-5’-phosphate primarily involves its conversion into thymidine triphosphate (dTTP), which is incorporated into DNA during replication . This process involves binding interactions with enzymes like thymidine kinase and thymidylate kinase . The activation or inhibition of these enzymes can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine-5’-phosphate can change over time. It is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to DNA synthesis and repair .
Dosage Effects in Animal Models
The effects of Thymidine-5’-phosphate can vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects, although specific threshold effects would depend on the particular study and animal model used .
Metabolic Pathways
Thymidine-5’-phosphate is involved in the salvage pathway of DNA synthesis . It interacts with enzymes like thymidine kinase and thymidylate kinase, which help convert it into dTTP . This process can affect metabolic flux or metabolite levels .
Transport and Distribution
Thymidine-5’-phosphate is transported and distributed within cells and tissues. It is converted into dTTP in the cytosol, and this dTTP is then imported into the nucleus for DNA synthesis . The transport and distribution of Thymidine-5’-phosphate can be influenced by various transporters or binding proteins .
Subcellular Localization
Thymidine-5’-phosphate is primarily located in the cytosol, where it is converted into dTTP . It can also be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications . Its subcellular localization can influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine monophosphate can be synthesized through enzymatic and chemical methods. One common approach involves the use of thymidine as the deoxyribose donor and guanosine triphosphate (GTP) as the phosphate donor. The reaction is catalyzed by enzymes such as deoxyribosyltransferase II and deoxycytidine kinase in a one-pot reaction system . This method is efficient and economical, yielding high-quality thymidine monophosphate.
Industrial Production Methods: Industrial production of thymidine monophosphate often involves the hydrolysis of DNA extracted from sources like salmon milt. The DNA is hydrolyzed into its constituent nucleotides, including thymidine monophosphate, using phosphodiesterases. The resulting mixture is then separated using anion-exchange resin . This process, although complex and time-consuming, allows for the simultaneous production of multiple nucleotides.
Chemical Reactions Analysis
Types of Reactions: Thymidine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with metal ions, such as copper(II), through coordinate-covalent interactions with phosphate groups .
Common Reagents and Conditions: Common reagents used in reactions involving thymidine monophosphate include formaldehyde, tetrahydrofolic acid, and various enzymes like thymidylate synthase . These reactions often occur under physiological conditions, such as neutral pH and body temperature.
Major Products Formed: One significant reaction is the methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase, forming thymidine monophosphate. This reaction is essential for DNA replication and repair .
Scientific Research Applications
Thymidine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of DNA and RNA analogs.
Biology: Thymidine monophosphate is crucial for studying DNA replication and repair mechanisms.
Comparison with Similar Compounds
- Deoxyuridine monophosphate (dUMP)
- Deoxycytidine monophosphate (dCMP)
- Deoxyadenosine monophosphate (dAMP)
- Deoxyguanosine monophosphate (dGMP)
Thymidine monophosphate’s unique role in DNA synthesis and repair, along with its specific interactions with enzymes like thymidylate synthase, highlights its importance in both biological and medical research.
Properties
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZYWVXFNDGLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O8P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861902 | |
Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-07-1 | |
Record name | thymidylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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